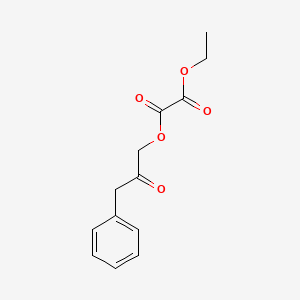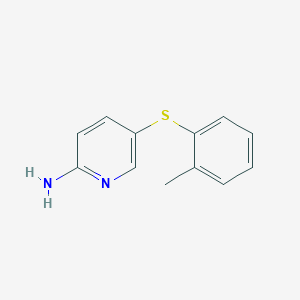
5-(1H-Pyrazol-4-YL)pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-4-YL)pentan-1-OL is a chemical compound with the molecular formula C8H12N2O. It features a pyrazole ring attached to a pentanol chain, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-YL)pentan-1-OL typically involves the reaction of pyrazole with pentanol under specific conditions. One common method is the condensation reaction between 1H-pyrazole-4-carbaldehyde and 1-pentanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-YL)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1H-Pyrazol-4-YL)pentan-1-one.
Reduction: Formation of 5-(1H-Pyrazol-4-YL)pentane.
Substitution: Formation of 5-(1H-Pyrazol-4-YL)pentyl chloride or bromide.
Scientific Research Applications
5-(1H-Pyrazol-4-YL)pentan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-YL)pentan-1-OL involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Pyrazol-3-YL)pentan-1-OL
- 5-(1H-Pyrazol-5-YL)pentan-1-OL
- 5-(1H-Pyrazol-4-YL)butan-1-OL
Uniqueness
5-(1H-Pyrazol-4-YL)pentan-1-OL is unique due to its specific substitution pattern on the pyrazole ring and the length of the pentanol chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
10599-09-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14N2O/c11-5-3-1-2-4-8-6-9-10-7-8/h6-7,11H,1-5H2,(H,9,10) |
InChI Key |
QEADIKNMWOTCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)

![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)
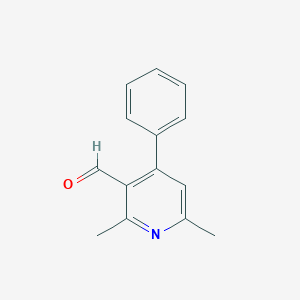
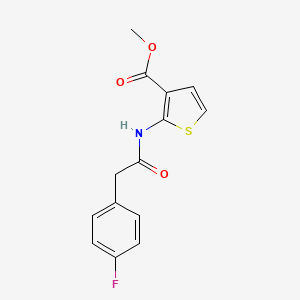
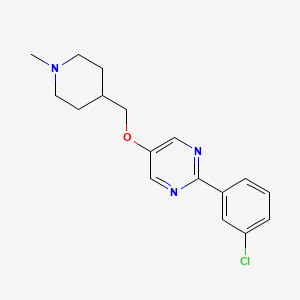
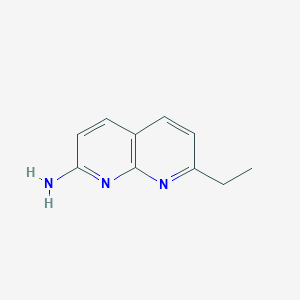
![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
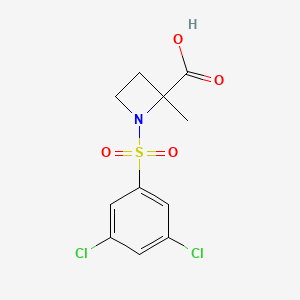
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)
